3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromomethyl group at the 3-position, a chlorine atom at the 8-position, and a trifluoromethyl group at the 6-position of the triazolo[4,3-a]pyridine ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
Similar compounds have shown to inhibit the growth of cancer cells by interacting with their targets and inhibiting their function . For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Similar compounds have shown to affect the intracellular signaling pathways of cancer cells . For instance, compound 17l was found to intervene on intracellular c-Met signaling of A549 cells .
Pharmacokinetics
For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to have low hemolytic toxicity .
Result of Action
Similar compounds have shown to have antiproliferative activities against cancer cell lines . For instance, compound 17l was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
It is known that various factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The compound’s interactions with these biomolecules are primarily through binding to the active sites, leading to inhibition or modulation of enzyme activity. Additionally, it has been observed to interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by targeting specific kinases involved in growth and survival pathways . It also affects bacterial cells by increasing membrane permeability and causing leakage of cytoplasmic contents, ultimately leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as c-Met kinase by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on cell signaling and gene expression, contributing to its anticancer and antibacterial properties. The compound’s structure allows it to form stable interactions with target proteins, enhancing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation products may form under extreme conditions, potentially altering its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At higher doses, toxic effects may be observed, including damage to healthy tissues and organs. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cell membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization reactions involving appropriate precursors. For instance, starting from 2-chloro-3-nitropyridine, a series of reactions including nitration, reduction, and cyclization can be employed to form the triazolopyridine ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. This step often involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring. Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions such as Suzuki-Miyaura and Heck reactions, which can be used to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Coupling: Formation of various substituted triazolopyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar triazole core with different substituents.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the bromomethyl group.
3-(Bromomethyl)-1,2,4-triazolo[4,3-a]pyridine: Lacks the chlorine and trifluoromethyl groups.
Uniqueness
The uniqueness of 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine lies in its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and lipophilicity. The chlorine atom further contributes to its unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3N3/c9-2-6-14-15-7-5(10)1-4(3-16(6)7)8(11,12)13/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJONKJSIZOVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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